Rifaximin-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

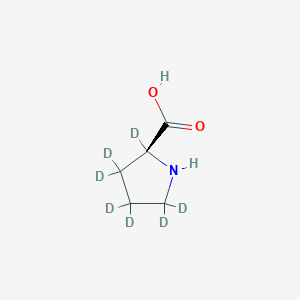

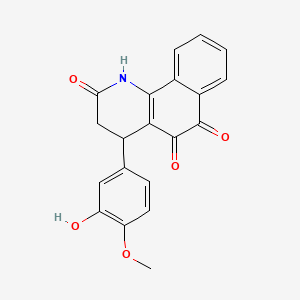

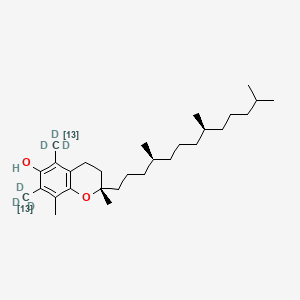

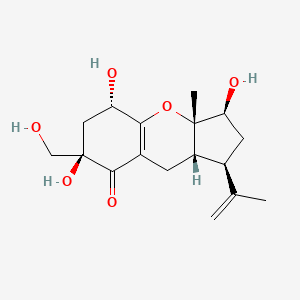

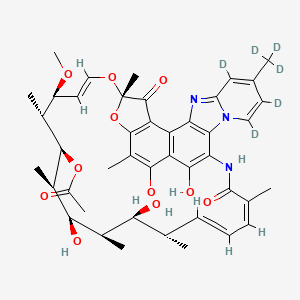

Rifaximin-d6 is a deuterated form of rifaximin, an orally administered, semi-synthetic, nonsystemic antibiotic derived from rifamycin SV. It is characterized by its antibacterial activity, which is achieved by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis and cell growth . The compound is primarily used for research purposes and is not intended for human consumption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rifaximin involves the reaction between rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, a fermentation product from the microorganism Amycolatopsis mediterranei . The process includes reacting fortimicin O with excessive 2-amino-4-picolyl for 20-24 hours at 35-45°C using ethanol as a solvent. Anhydrous potassium carbonate is then added, followed by crystallization and filtration to obtain the final product .

Industrial Production Methods

The industrial production of rifaximin is based on the same synthetic route but optimized for large-scale manufacturing. The process is designed to be efficient, environmentally friendly, and cost-effective, with high yield and low consumption of reagents .

Análisis De Reacciones Químicas

Types of Reactions

Rifaximin-d6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Rifaximin-d6 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard for the quantification of rifaximin by GC- or LC-MS.

Biology: Studied for its effects on protein synthesis in bacteria by binding to the ribosomal A site.

Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal diseases, hepatic encephalopathy, and irritable bowel syndrome

Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mecanismo De Acción

Rifaximin-d6 exerts its effects by inhibiting RNA synthesis in susceptible bacteria. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, blocking translocation and stopping transcription . This mechanism is similar to that of rifaximin, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Comparación Con Compuestos Similares

Rifaximin-d6 is compared with other similar compounds, such as:

Rifampin: Another rifamycin derivative with systemic absorption and broader applications.

Nalidixic acid: An antimicrobial agent with different mechanisms and spectrum of activity.

Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum and different mechanism of action .

This compound is unique due to its nonsystemic nature, minimal absorption, and targeted action within the gastrointestinal tract, making it suitable for treating localized infections with fewer side effects .

Propiedades

Fórmula molecular |

C43H51N3O11 |

|---|---|

Peso molecular |

791.9 g/mol |

Nombre IUPAC |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13+/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D |

Clave InChI |

NZCRJKRKKOLAOJ-AGFYBHHASA-N |

SMILES isomérico |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)NC3=C5O)\C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.